molecular formula C11H11NO4 B1300734 (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid CAS No. 99333-54-7

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Cat. No. B1300734
CAS RN: 99333-54-7
M. Wt: 221.21 g/mol
InChI Key: PUKMRNJLFMISMT-SECBINFHSA-N
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Description

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound that is of interest in the field of synthetic organic chemistry due to its potential applications in the synthesis of polypeptides and other organic molecules. The compound features an oxazolidine ring, a common structural motif in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxazolidine derivatives has been reported in the literature. A four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester, starting from L-Asp-OH, achieved an overall yield of 45%. This process was optimized by employing microwave irradiation and caesium carbonate as a base, which helped to avoid the formation of by-products . Another study reported the asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid through the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide . These methodologies highlight the advancements in the synthesis of oxazolidine derivatives, which could be applicable to the synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a three-membered oxazolidine ring. Conformational analysis using IR and 1H NMR of tetramers containing the oxazolidine motif has been conducted, providing insights into the solution behavior of these molecules . The stereochemistry of the oxazolidine ring is crucial for its reactivity and interaction with other molecules, which is why the synthesis of enantiomerically pure compounds, such as those reported in the studies, is significant .

Chemical Reactions Analysis

The oxazolidine ring in these compounds is a versatile moiety that can participate in various chemical reactions. The studies do not detail specific reactions for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, but the reported syntheses and structural analyses suggest that the oxazolidine ring can be manipulated through different synthetic routes to introduce various functional groups . This adaptability makes it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid are not detailed in the provided papers, the properties of oxazolidine derivatives can generally be inferred. These compounds are likely to have distinct melting points, solubilities, and optical activities based on their chiral centers and functional groups. The conformational analysis using spectroscopic methods such as IR and 1H NMR provides information on the molecule's behavior in solution, which is important for understanding its reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Conformational Analysis

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid has been utilized in the synthesis of specific polypeptide chains. A study by Luppi et al. (2003) demonstrates the four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester from L-Asp-OH, yielding a 45% overall yield. This process, significantly enhanced by microwave irradiation and the use of caesium carbonate, avoids by-product formation. Additionally, the study explores the IR and 1H NMR conformational analysis of specific tetramers in solution, highlighting the compound's utility in detailed conformational studies (Luppi, Villa, & Tomasini, 2003).

Facilitating Peptide Synthesis

Itoh (1969) utilized derivatives of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid for selective protection of side-chain carboxyl groups in amino acids. This facilitated the synthesis of β-aspartyl and γ-glutamyl peptides, providing a pathway for easier and more efficient peptide synthesis (Itoh, 1969).

Development of Pseudopeptide Foldamers

The compound has been instrumental in the construction of pseudopeptide foldamers. Tomasini et al. (2003) designed a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a novel building block for pseudopeptide foldamers. Their research, involving detailed DFT computational modeling, revealed a poly(L-Pro)n II-like helical conformation stabilized by intramolecular hydrogen bonds, suggesting potential applications in various fields (Tomasini et al., 2003).

Antibacterial Agent Research

In the realm of antimicrobial research, Zurenko et al. (1996) studied the novel oxazolidinone analogs U-100592 and U-100766, which showed promising in vitro antibacterial activities against a variety of human pathogens. These findings indicate the potential of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid derivatives in developing new antimicrobial agents (Zurenko et al., 1996).

Safety And Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. For instance, acetic acid is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on such compounds can be influenced by various factors, including advances in synthetic techniques, the discovery of new biological activities, and the development of new analytical methods .

properties

IUPAC Name

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMRNJLFMISMT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357473
Record name (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

CAS RN

99333-54-7
Record name (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Bala, MAQ Pasha, DK Bhardwaj, S Pasha - Bioorganic & medicinal …, 2002 - Elsevier
One of the efficient mode of treatments of chronic hypertension and cardiovascular disorders has been to restrain the formation of angiotensin-II by inhibiting the action of angiotensin-…
Number of citations: 37 www.sciencedirect.com
DJ Sponholtz - 1998 - search.proquest.com
Over the past two decades oxyallyl cations (2-oxido allyl zwitterions) have served as useful synthetic intermediates in the preparation of a wide variety of biologically-active natural …
Number of citations: 2 search.proquest.com
E Bandini, G Martelli, G Spunta, A Bongini… - Tetrahedron …, 1997 - Elsevier
ff o ,o Page 1 ~ ) Pergamon Tetrahedron: As)'mmetry, Vol. 8, No. 22, pp. 3717-3718, 1997 © 1997 Elsevier Science Ltd. All rights reserved. Printed in Great Britain PII: S0957-4166(97)…
Number of citations: 9 www.sciencedirect.com

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